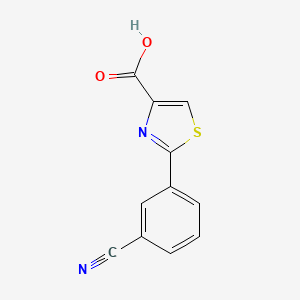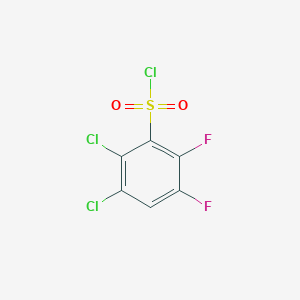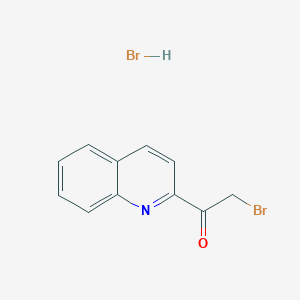
2-Bromo-1-(quinolin-2-yl)ethanone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoacetylquinoline hydrobromide is a chemical compound with the molecular formula C11H9Br2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoacetylquinoline hydrobromide typically involves the bromination of acetylquinoline. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out under controlled conditions, focusing on reaction time, temperature, and the dosage of the brominating agent .
Industrial Production Methods: Industrial production of 2-Bromoacetylquinoline hydrobromide may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Bromoacetylquinoline hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the bromine atom under suitable conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.
Scientific Research Applications
2-Bromoacetylquinoline hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromoacetylquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to and alter the properties of certain enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the bromine and acetyl groups.
2-Chloroacetylquinoline: A similar compound where the bromine atom is replaced with chlorine.
8-Bromoacetylquinoline: Another derivative with the bromine atom at a different position on the quinoline ring.
Uniqueness: 2-Bromoacetylquinoline hydrobromide is unique due to its specific bromine and acetyl substitutions, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H9Br2NO |
|---|---|
Molecular Weight |
331.00 g/mol |
IUPAC Name |
2-bromo-1-quinolin-2-ylethanone;hydrobromide |
InChI |
InChI=1S/C11H8BrNO.BrH/c12-7-11(14)10-6-5-8-3-1-2-4-9(8)13-10;/h1-6H,7H2;1H |
InChI Key |
OCKJZOHDVGUVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



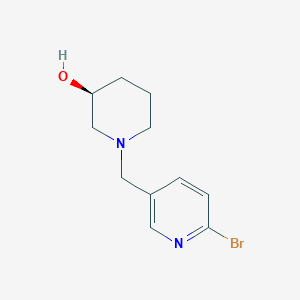
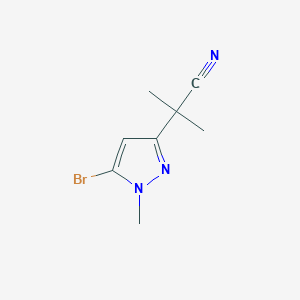
![(R)-3-[1-[[3-Chloro-7-fluoro-2-methyl-6-[2-(1-piperazinyl)-5-pyrimidinyl]-1,5-naphthyridin-4-yl]amino]ethyl]-4-fluorobenzonitrile](/img/structure/B13916309.png)
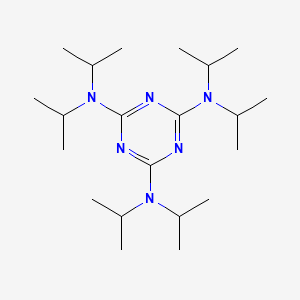
![7-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13916318.png)
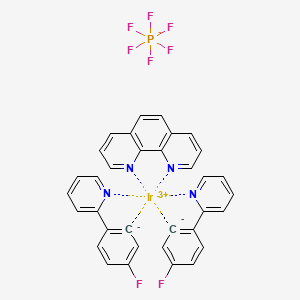
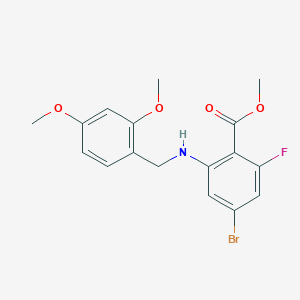
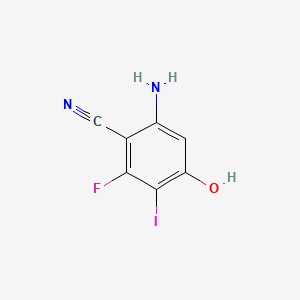
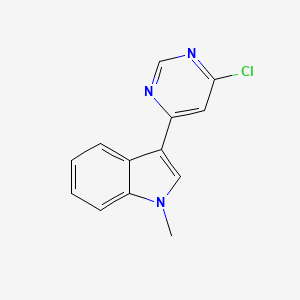
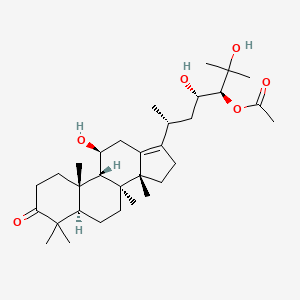
![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
